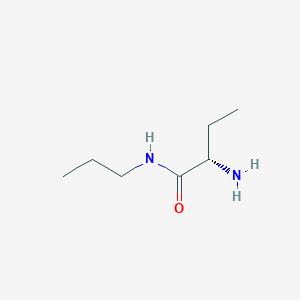

(2S)-2-amino-N-propylbutanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-propylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-3-5-9-7(10)6(8)4-2/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTDYVDQRCXODR-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(CC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@H](CC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (2S)-2-amino-N-propylbutanamide (Brivaracetam)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-amino-N-propylbutanamide, known as brivaracetam, is a third-generation anti-epileptic drug approved for the adjunctive treatment of partial-onset seizures. Its primary mechanism of action is through high-affinity, selective binding to the synaptic vesicle glycoprotein 2A (SV2A), a key protein in the regulation of neurotransmitter release. This interaction modulates synaptic transmission and reduces neuronal hyperexcitability. Additionally, brivaracetam exhibits a secondary mechanism involving the inhibition of voltage-gated sodium channels (VGSCs). This technical guide provides a comprehensive overview of the molecular mechanisms of brivaracetam, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Primary Mechanism of Action: High-Affinity Binding to Synaptic Vesicle Glycoprotein 2A (SV2A)

The principal mechanism through which brivaracetam exerts its anticonvulsant effects is its highly selective and high-affinity binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][2] SV2A is an integral membrane protein found on synaptic vesicles in neurons and is crucial for the proper regulation of neurotransmitter release.[1][2] While the precise downstream effects of this binding are still under investigation, it is understood that this interaction modulates the function of SV2A, leading to a reduction in neurotransmitter release and thereby decreasing neuronal hyperexcitability that can lead to seizures.[1][3][4]

Brivaracetam exhibits a significantly higher binding affinity for SV2A compared to its predecessor, levetiracetam, which is also an SV2A ligand.[5] This enhanced affinity is believed to contribute to its greater potency and potentially different side-effect profile.[1]

Quantitative Data: SV2A Binding Affinity

The binding affinity of brivaracetam and levetiracetam for SV2A has been quantified in various studies, consistently demonstrating the higher affinity of brivaracetam.

| Compound | pKi | Ki (nM) | Species/Tissue | Reference |

| Brivaracetam | 7.1 | ~79.4 | Rat Brain | [6] |

| Levetiracetam | 6.1 | ~794.3 | Rat Brain | [6] |

Note: Ki values are approximated from the provided pKi values (Ki = 10^(-pKi) * 10^9).

Experimental Protocol: SV2A Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of compounds for SV2A, based on methodologies described in the literature.[7]

Objective: To determine the binding affinity (Ki) of brivaracetam for the SV2A protein.

Materials:

-

Membrane preparations from HEK293 cells expressing human SV2A or from rodent/human brain tissue.

-

Radioligand: [³H]Brivaracetam or [³H]Levetiracetam.

-

Unlabeled brivaracetam (for competition).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or HEK293/SV2A cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand ([³H]Brivaracetam).

-

Competition: Add increasing concentrations of unlabeled brivaracetam to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of an unlabeled SV2A ligand to determine non-specific binding.

-

Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate for a specified time (e.g., 120 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.[1]

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: Brivaracetam Interaction with SV2A

Caption: Brivaracetam's primary mechanism of action.

Secondary Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels (VGSCs)

Brivaracetam has also been shown to inhibit voltage-gated sodium channels (VGSCs), which may contribute to its anti-epileptogenic activity.[5] This action is distinct from its binding to SV2A. The inhibition of VGSCs by brivaracetam is state-dependent, showing a higher affinity for the inactivated state of the channel.[8][9] This property is common among several anti-epileptic drugs and contributes to the reduction of sustained high-frequency neuronal firing that is characteristic of seizures.

Quantitative Data: VGSC Inhibition

The inhibitory effect of brivaracetam on VGSCs has been quantified using electrophysiological techniques.

| Parameter | Value | Holding Potential | Cell Type | Reference |

| IC50 | 41 µM | -100 mV | Rat Cortical Neurons | [2][10] |

| IC50 | 6.5 µM | -60 mV | Rat Cortical Neurons | [2][10] |

| IC50 | 12.2 µM | Not Specified | GH3 Cells | [11] |

| Ki (inactivated state) | 7.7 µM | Not Specified | Primary Cortical Cultures | [9] |

| KR (resting state) | 41 µM | Not Specified | Primary Cortical Cultures | [9] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The following is a generalized protocol for recording sodium currents in cultured neurons to assess the inhibitory effects of brivaracetam, based on methodologies described in the literature.[2][8]

Objective: To determine the IC50 of brivaracetam for the inhibition of voltage-gated sodium channels.

Materials:

-

Cultured neurons (e.g., rat cortical neurons).

-

Patch-clamp rig with an amplifier, digitizer, and microscope.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Micromanipulator.

-

External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH adjusted to 7.4).

-

Internal solution (e.g., containing CsF, CsCl, EGTA, and HEPES, pH adjusted to 7.2).

-

Brivaracetam stock solution.

-

Perfusion system.

Procedure:

-

Cell Culture: Plate dissociated neurons on coverslips and culture for a specified period (e.g., up to 12 days).

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.

-

Whole-Cell Configuration: Under visual guidance, approach a neuron with the patch pipette and form a gigaseal. Apply a brief suction to rupture the membrane and achieve the whole-cell configuration.

-

Voltage-Clamp Protocol: Clamp the cell at a specific holding potential (e.g., -100 mV or -60 mV). Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Drug Application: Perfuse the external solution containing a specific concentration of brivaracetam over the cell.

-

Data Acquisition: Record the sodium currents before and after the application of brivaracetam. To determine the IC50, apply a range of brivaracetam concentrations.

-

Data Analysis: Measure the peak amplitude of the sodium current at each voltage step. Calculate the percentage of inhibition of the peak sodium current by each concentration of brivaracetam. Plot the percentage of inhibition as a function of the log of the brivaracetam concentration and fit the data to a dose-response curve to determine the IC50 value.

Logical Relationship: Brivaracetam's Dual Mechanism

Caption: Dual mechanism of action of Brivaracetam.

Functional Consequences on Synaptic Transmission

The interaction of brivaracetam with SV2A ultimately leads to a modulation of synaptic transmission. Studies have shown that brivaracetam can reduce the release of the excitatory neurotransmitter glutamate.[5][9] This effect is thought to be a direct consequence of its action on SV2A and the synaptic vesicle cycle.

Experimental Workflow: Investigating Effects on Neurotransmitter Release

Caption: Experimental workflow for neurotransmitter release assay.

Conclusion

The mechanism of action of this compound (brivaracetam) is multifaceted, with its primary and most well-characterized action being the high-affinity, selective binding to synaptic vesicle glycoprotein 2A. This interaction modulates neurotransmitter release, leading to a reduction in neuronal hyperexcitability. A secondary mechanism, the inhibition of voltage-gated sodium channels, likely contributes to its overall anticonvulsant profile. The quantitative data and experimental methodologies outlined in this guide provide a detailed understanding of the core mechanisms of this important anti-epileptic drug, offering valuable insights for researchers and professionals in the field of drug development. Further research is warranted to fully elucidate the precise downstream signaling events following SV2A binding and to further characterize the clinical relevance of its dual mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Brivaracetam (ucb 34714) inhibits Na(+) current in rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. mdpi.com [mdpi.com]

- 5. Brivaracetam prevents astroglial l-glutamate release associated with hemichannel through modulation of synaptic vesicle protein. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. Anti-convulsive and anti-epileptic properties of brivaracetam (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Brivaracetam Differentially Affects Voltage‐Gated Sodium Currents Without Impairing Sustained Repetitive Firing in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brivaracetam prevents astroglial l-glutamate release associated with hemichannel through modulation of synaptic vesicle protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Brivaracetam Modulates Short-Term Synaptic Activity and Low-Frequency Spontaneous Brain Activity by Delaying Synaptic Vesicle Recycling in Two Distinct Rodent Models of Epileptic Seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S)-2-amino-N-propylbutanamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-amino-N-propylbutanamide is a chiral amino acid amide derivative. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and clarifies its distinction from structurally related pharmaceutical compounds. Due to its nature as a simple organic molecule not actively pursued as a therapeutic agent, public domain information regarding its biological activity, specific signaling pathways, and detailed experimental protocols is limited. This guide presents the available data, supplemented with generalized experimental methodologies and logical diagrams to contextualize its chemical characteristics.

Chemical Identity and Structure

This compound is the amide formed from the reaction of the carboxylic acid group of (S)-2-aminobutanoic acid (L-2-aminobutanoic acid) with propylamine. The "(2S)" designation indicates the stereochemistry at the alpha-carbon, corresponding to the L-configuration of the parent amino acid.

Chemical Structure:

Figure 1: 2D structure of this compound.

Distinction from Brivaracetam

It is crucial to distinguish this compound from the antiepileptic drug Brivaracetam. While both are derivatives of (S)-2-aminobutanamide, Brivaracetam possesses a cyclic pyrrolidinone moiety. This compound is an acyclic compound. This structural difference results in significantly different chemical and pharmacological properties.

Physicochemical Properties

Comprehensive experimental data for this compound is not widely available in peer-reviewed literature. The following table summarizes available data, primarily from chemical suppliers and computational predictions.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1568091-86-0 | [1][2] |

| Molecular Formula | C₇H₁₆N₂O | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [1] |

| Predicted LogP | 0.2499 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 4 | [1] |

Biological Context and Signaling Pathways

As a simple amino acid derivative without a known pharmacological profile, this compound is not associated with a specific biological signaling pathway. It is a synthetic compound, and there is no evidence to suggest it plays a role as an endogenous signaling molecule or that it has been developed as a modulator of a specific pathway. Its biological effects, if any, would likely be general and related to its chemical nature as a small, polar molecule.

The following diagram illustrates its chemical relationship to its parent amino acid.

Figure 2: Synthesis relationship of the target molecule.

Experimental Protocols

General Synthesis Protocol

A plausible synthetic route would involve the coupling of N-protected (S)-2-aminobutanoic acid with propylamine, followed by deprotection.

-

Protection of the Amino Group: The amino group of (S)-2-aminobutanoic acid is protected, for example, with a Boc (tert-butyloxycarbonyl) group by reacting it with di-tert-butyl dicarbonate in the presence of a base.

-

Amide Bond Formation: The resulting N-Boc-(S)-2-aminobutanoic acid is then coupled with propylamine using a standard peptide coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

-

Purification: The crude product would be purified by column chromatography or recrystallization.

General Analytical Workflow

The identity and purity of the synthesized compound would be confirmed using a standard analytical workflow.

Figure 3: General workflow for chemical characterization.

Conclusion

This compound is a simple chiral molecule whose chemical properties are largely predicted or available from non-peer-reviewed sources. It is structurally distinct from the drug Brivaracetam. The lack of extensive experimental data and information on its biological activity suggests it is not a compound of significant interest in current pharmaceutical research. This guide provides a summary of the available information and outlines general methodologies that would be applicable for its synthesis and characterization, serving as a foundational resource for researchers interested in this or structurally related molecules.

References

Brivaracetam's High-Affinity Interaction with Synaptic Vesicle Protein 2A (SV2A): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding characteristics of brivaracetam to its molecular target, the synaptic vesicle protein 2A (SV2A). Brivaracetam, a second-generation antiepileptic drug, exhibits a significantly higher binding affinity for SV2A compared to its predecessor, levetiracetam, a distinction that underpins its pharmacological profile.[1][2][3][4][5][6] This document details the quantitative binding data, the experimental protocols used to ascertain these values, and visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Analysis of Binding Affinity

Brivaracetam's interaction with SV2A is characterized by high affinity and selectivity.[1][4][5] This enhanced affinity is a key differentiator from levetiracetam and is believed to contribute to its potent anticonvulsant effects.[3][7][8] The binding affinity of these ligands to SV2A is typically quantified using radioligand binding assays, which measure parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

The following table summarizes the comparative binding affinities of brivaracetam and levetiracetam for the SV2A protein across different species and experimental conditions.

| Compound | Species/System | Ligand Used | Binding Affinity Metric | Value | Reference |

| Brivaracetam | Human (recombinant SV2A) | [3H]ucb 34714 | pKi | 7.1 | [7][9] |

| Brivaracetam | Rat Brain Membranes | [3H]ucb 34714 | Ki | ~35 nM | [1] |

| Brivaracetam | Human Brain | [3H]BRV | Kd | 0.86 nM | [10] |

| Levetiracetam | Human (recombinant SV2A) | [3H]ucb 30889 | pKi | 6.1 | [7][9] |

| Levetiracetam | Human Brain | [3H]LEV | Kd | 4.8 nM | [10] |

| Levetiracetam | Rat Brain Membranes | [3H]ucb 30889 | Ki | ~690 nM | [11] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity. Kd (dissociation constant) is another measure of affinity, where a lower value indicates higher affinity.

Experimental Protocols: Radioligand Binding Assays

The determination of brivaracetam's binding affinity to SV2A is primarily achieved through in vitro radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the SV2A protein by the unlabeled drug.

Competitive Radioligand Binding Assay

This is a standard method to determine the binding affinity (Ki) of an unlabeled compound (e.g., brivaracetam) by measuring its ability to compete with a radiolabeled ligand for binding to the target protein.

Methodology:

-

Tissue/Cell Preparation:

-

Brain tissue (e.g., rat, mouse, or human cortex) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Alternatively, membranes from cells recombinantly expressing human SV2A (e.g., CHO cells) are used.[1][4][11]

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Assay Incubation:

-

A constant concentration of the radioligand (e.g., [3H]ucb 34714 for brivaracetam or [3H]ucb 30889 for levetiracetam) is incubated with the prepared membranes.[1][11][12]

-

A range of concentrations of the unlabeled competitor drug (brivaracetam or levetiracetam) is added to the incubation mixture.

-

The total binding is measured in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[12]

-

The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a set duration to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters (representing the bound ligand) is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. What are SV2A modulators and how do they work? [synapse.patsnap.com]

- 2. library.hci.edu.au [library.hci.edu.au]

- 3. Brivaracetam in the treatment of epilepsy: a review of clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Brivaracetam: review of its pharmacology and potential use as adjunctive therapy in patients with partial onset seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Brivaracetam: A Technical Guide

Brivaracetam, marketed under the brand name Briviact®, represents a significant advancement in the treatment of epilepsy. As a second-generation antiepileptic drug (AED) in the racetam class, its development was a multi-year endeavor rooted in a deep understanding of the molecular targets of epilepsy and a drive to improve upon existing therapies. This technical guide provides an in-depth exploration of the discovery and development history of Brivaracetam, tailored for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

The journey of Brivaracetam began at UCB Pharma, the same company that developed the groundbreaking AED, levetiracetam. The discovery of levetiracetam's novel mechanism of action, binding to the synaptic vesicle protein 2A (SV2A), opened a new therapeutic avenue for epilepsy treatment. This protein is involved in the regulation of neurotransmitter release, and its modulation can reduce neuronal hyperexcitability.

The development of Brivaracetam was a deliberate effort to create a successor to levetiracetam with an improved pharmacological profile. The primary goal was to identify a compound with higher affinity and selectivity for SV2A, potentially leading to greater efficacy and a more favorable side-effect profile. This led to a large-scale screening program of novel chemical entities. Brivaracetam, then known as UCB 34714, emerged as a promising candidate from a series of n-propyl-pyrrolidinone derivatives. Its chemical structure is (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl] butanamide, distinguishing it from levetiracetam by the presence of a propyl group at the 4-position of the pyrrolidinone ring.

Mechanism of Action

Brivaracetam's primary mechanism of action is its high-affinity, selective binding to synaptic vesicle protein 2A (SV2A). SV2A is a transmembrane glycoprotein found in the membranes of synaptic vesicles in neurons and endocrine cells. While its precise function is still under investigation, it is believed to play a crucial role in the trafficking and fusion of synaptic vesicles, thereby modulating the release of neurotransmitters. By binding to SV2A, Brivaracetam is thought to reduce the release of glutamate, an excitatory neurotransmitter, during periods of excessive neuronal activity, thus preventing seizures.

One of the key differentiators of Brivaracetam from levetiracetam is its approximately 10- to 30-fold higher binding affinity for SV2A. This higher affinity is attributed to the structural differences between the two molecules. Furthermore, Brivaracetam exhibits faster penetration into the brain compared to levetiracetam, which may contribute to a more rapid onset of action.

Caption: Proposed mechanism of Brivaracetam action at the synapse.

Preclinical Development

The preclinical evaluation of Brivaracetam involved a comprehensive battery of in vitro and in vivo studies to characterize its pharmacological, pharmacokinetic, and toxicological properties.

In vitro studies were crucial in establishing the binding affinity and selectivity of Brivaracetam for SV2A. Radioligand binding assays were employed to determine the inhibition constant (Ki) of Brivaracetam for SV2A.

Table 1: In Vitro Binding Affinities for SV2A

| Compound | Ki (nM) |

| Levetiracetam | 1000 |

| Brivaracetam | 30 |

Data are representative values from preclinical studies.

Brivaracetam demonstrated broad-spectrum anticonvulsant activity in a variety of animal models of epilepsy. These models are designed to mimic different types of seizures observed in humans.

Table 2: Efficacy of Brivaracetam in Animal Models of Epilepsy

| Animal Model | Seizure Type | ED50 (mg/kg) |

| Audiogenic seizure-susceptible mice | Generalized tonic-clonic | 2.7 |

| Corneal kindled mice | Focal to bilateral tonic-clonic | 6.8 |

| Amygdala kindled rats | Focal seizures | 4.2 |

| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Absence seizures | 1.3 |

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

This model is a classic method for assessing the efficacy of potential AEDs against generalized tonic-clonic seizures.

-

Animals: Genetically audiogenic seizure-susceptible mice (e.g., Frings, DBA/2J) are used.

-

Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: Brivaracetam or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Seizure Induction: At a predetermined time after drug administration (corresponding to the peak time of action), individual mice are placed in a sound-attenuated chamber. A high-intensity acoustic stimulus (e.g., 120 dB bell) is presented for a fixed duration (e.g., 60 seconds).

-

Observation: Mice are observed for the occurrence of a characteristic seizure sequence: wild running, clonic seizures, tonic hindlimb extension, and respiratory arrest.

-

Endpoint: The primary endpoint is the percentage of mice protected from the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The ED50 is calculated using probit analysis.

Caption: Experimental workflow for the audiogenic seizure model.

Clinical Development

The clinical development program for Brivaracetam was extensive, encompassing Phase I, II, and III trials to establish its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of Brivaracetam. These studies demonstrated that Brivaracetam is rapidly and completely absorbed after oral administration, with a half-life of approximately 9 hours. It is primarily metabolized by hydrolysis of the acetamide group, followed by hydroxylation.

Table 3: Key Pharmacokinetic Parameters of Brivaracetam in Healthy Adults

| Parameter | Value |

| Time to peak plasma concentration (Tmax) | ~1 hour |

| Bioavailability | >90% |

| Plasma protein binding | <20% |

| Elimination half-life (t1/2) | ~9 hours |

A series of randomized, double-blind, placebo-controlled Phase II and III trials were conducted to evaluate the efficacy and safety of Brivaracetam as adjunctive therapy in adult patients with partial-onset seizures.

Table 4: Summary of Pivotal Phase III Efficacy Trials

| Trial | Number of Patients | Brivaracetam Doses (mg/day) | Median Seizure Reduction over Placebo (%) | Responder Rate (≥50% seizure reduction) over Placebo (%) |

| N01252 | 400 | 50, 100, 200 | 19.5 - 22.8 | 16.6 - 19.9 |

| N01253 | 399 | 20, 50, 100 | 12.8 - 21.6 | 14.8 - 21.6 |

| N01358 | 768 | 100, 200 | 22.8 - 23.2 | 21.6 - 22.4 |

The most common adverse events reported in clinical trials were somnolence, dizziness, fatigue, and headache.

Regulatory Approval and Post-Marketing

Based on the robust preclinical and clinical data, Brivaracetam received marketing authorization from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) in 2016 for the adjunctive treatment of partial-onset seizures in patients 16 years of age and older. Its indication has since been expanded to include monotherapy and treatment in younger patient populations.

Post-marketing studies and real-world evidence continue to support the efficacy and safety of Brivaracetam in the management of epilepsy.

Conclusion

The discovery and development of Brivaracetam is a prime example of rational drug design, building upon the knowledge gained from a first-in-class molecule to create an improved therapeutic agent. Its journey from a laboratory curiosity to a widely used AED highlights the importance of a deep understanding of the underlying pathophysiology of disease, a robust preclinical and clinical development program, and a commitment to improving patient outcomes. Brivaracetam's distinct pharmacological profile, characterized by high affinity for SV2A and rapid brain penetration, has established it as a valuable option in the armamentarium for epilepsy treatment.

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Brivaracetam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivaracetam, a third-generation anti-epileptic drug, is a selective, high-affinity ligand for the synaptic vesicle protein 2A (SV2A).[1][2] The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation, stability, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a key consideration in drug development. This technical guide provides a comprehensive overview of the current knowledge on the crystal structure and polymorphism of Brivaracetam, including its known polymorphic forms and co-crystals.

Polymorphism of Brivaracetam

Brivaracetam is known to exist in at least two anhydrous polymorphic forms, designated as Form I and Form II.[1][3][4] Additionally, a patent application has disclosed a new crystalline form, designated as Form C.[5][6]

Form I

Form I is the most stable polymorphic form of Brivaracetam under ambient conditions.[4] It is reported to be a colorless, monoclinic crystal.[7] During the formulation manufacturing process, there is a possibility of partial conversion from Form I to Form II.[1][3][4]

Form II

Form II is another anhydrous polymorph of Brivaracetam. Information regarding its specific crystallographic properties and preparation is less prevalent in publicly available literature compared to Form I. The potential for its formation during manufacturing underscores the importance of stringent process control to ensure the desired solid form in the final drug product.[1][3][4]

Form C

A patent application has introduced a new crystalline form of Brivaracetam, denoted as Form C.[5][6] This form is characterized by its X-ray powder diffraction (XRPD) pattern.

Co-crystals of Brivaracetam

In addition to polymorphism, Brivaracetam has been shown to form co-crystals with inorganic salts. These multi-component crystals can exhibit modified physicochemical properties compared to the pure API. A notable example is the 2:1:4 co-crystal of Brivaracetam with magnesium chloride and water (Brivaracetam-MgCl₂-H₂O).[8] In this structure, the endocyclic carbonyl oxygen of the Brivaracetam molecule coordinates with the Mg²⁺ cation.[8] The coordination sphere of the magnesium ion is completed by four water molecules, resulting in an octahedral geometry.[8] The chloride ions contribute to the stability of the co-crystal through hydrogen bonding.[8]

Quantitative Data

Table 1: Physicochemical Properties of Brivaracetam Solid Forms

| Property | Form I | Form C | Brivaracetam-MgCl₂-H₂O Co-crystal |

| Melting Point (°C) | 76.38[7] | Not Reported | Not Reported |

| Crystal System | Monoclinic[7] | Not Reported | Not Reported |

| Crystal Density (g/cm³) | 1.093[7] | Not Reported | Not Reported |

Table 2: X-Ray Powder Diffraction (XRPD) Data for Brivaracetam Form C

| 2θ (°) |

| 8.9 ± 0.2 |

| 10.0 ± 0.2 |

| 15.0 ± 0.2 |

| 15.7 ± 0.2 |

| 17.4 ± 0.2 |

| 17.9 ± 0.2 |

| 19.2 ± 0.2 |

| 21.6 ± 0.2 |

| 25.0 ± 0.2 |

| 26.9 ± 0.2 |

Data obtained from patent literature.[5]

Experimental Protocols

Detailed experimental protocols for the preparation and characterization of specific Brivaracetam polymorphs are often proprietary. However, based on available literature, the following general methodologies are employed.

Preparation of Brivaracetam Polymorphs

General Crystallization Procedure:

The synthesis of Brivaracetam typically involves a multi-step process. The final crystallization step is crucial for obtaining a specific polymorphic form. A general approach described in patent literature involves:

-

Dissolution: Dissolving the crude Brivaracetam product in a suitable solvent (e.g., isopropyl ether).[7]

-

Crystallization: Inducing crystallization by methods such as cooling, anti-solvent addition, or evaporation.

-

Isolation: Isolating the crystalline solid by filtration.

-

Drying: Drying the isolated crystals under vacuum.

Preparation of Form C (from patent literature):

A patented method for preparing Form C involves dissolving Brivaracetam powder in a mixed solvent system and allowing it to crystallize.[5]

Characterization Methods

X-Ray Powder Diffraction (XRPD):

XRPD is a primary technique for identifying and differentiating crystalline forms.

-

Instrument: A powder X-ray diffractometer.

-

Radiation: Typically Cu Kα radiation.

-

Scan Range: A suitable 2θ range to cover the characteristic peaks of the different forms.

-

Sample Preparation: The crystalline powder is gently packed into a sample holder.

Differential Scanning Calorimetry (DSC):

DSC is used to determine the melting point and other thermal transitions of the polymorphs.

-

Instrument: A differential scanning calorimeter.

-

Heating Rate: A controlled heating rate, for example, 10 °C/min.

-

Atmosphere: An inert atmosphere, such as nitrogen.

-

Sample Pans: The sample is weighed into an appropriate DSC pan.

Logical Relationships and Workflows

The study of polymorphism involves a systematic approach to identify, characterize, and select the most suitable solid form for development.

References

- 1. WO2017195144A1 - Pharmaceutical compositions comprising brivaracetam - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Brivaracetam Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. US20190125725A1 - Pharmaceutical compositions comprising brivaracetam - Google Patents [patents.google.com]

- 5. WO2018141276A1 - Crystal form a of brivaracetam intermediate and preparation method thereof, and crystal form c of brivaracetam and preparation method thereof - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Brivaracetam [drugfuture.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Cell Culture Assays for Testing (2S)-2-amino-N-propylbutanamide Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-amino-N-propylbutanamide, also known as Brivaracetam, is an anticonvulsant drug primarily used in the treatment of partial-onset seizures. Its principal mechanism of action is through high-affinity, selective binding to the synaptic vesicle glycoprotein 2A (SV2A). SV2A is a crucial protein in the presynaptic terminal, where it is involved in the regulation of neurotransmitter release. Although the precise downstream effects of ligand binding are still under investigation, it is believed that modulation of SV2A function by this compound leads to a reduction in neuronal hyperexcitability. Some studies also suggest a potential secondary mechanism involving the inhibition of voltage-gated sodium channels.

These application notes provide detailed protocols for a panel of in vitro cell culture assays designed to evaluate the efficacy of this compound. The described assays will enable researchers to:

-

Quantify the binding affinity of the compound to its primary target, SV2A.

-

Assess the functional consequences of SV2A binding on synaptic vesicle dynamics.

-

Measure the effect of the compound on neuronal network activity and excitability.

-

Determine the cytotoxic and antiproliferative profile of the compound to establish a therapeutic window.

Mechanism of Action: Synaptic Vesicle Protein 2A (SV2A) Modulation

Caption: Proposed mechanism of action of this compound at the synapse.

Experimental Workflow for Efficacy Testing

Caption: Experimental workflow for in vitro efficacy testing.

I. Primary Efficacy Assays

SV2A Radioligand Binding Assay

This assay quantifies the binding affinity of this compound to its molecular target, SV2A, through competition with a radiolabeled ligand.

Experimental Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture a suitable cell line endogenously expressing SV2A (e.g., SH-SY5Y neuroblastoma cells) or a cell line recombinantly overexpressing human SV2A (e.g., HEK293-hSV2A).

-

Harvest cells and homogenize in ice-cold membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of membrane preparation (20-50 µg of protein).

-

Add 25 µL of a serial dilution of this compound or a known SV2A ligand as a positive control (e.g., Levetiracetam).

-

Add 25 µL of a radiolabeled SV2A ligand (e.g., [³H]-Levetiracetam) at a final concentration equal to its Kd.

-

For non-specific binding determination, add a high concentration of a non-labeled SV2A ligand (e.g., 10 µM Levetiracetam) to designated wells.

-

Incubate the plate at 4°C for 2 hours with gentle agitation.

-

-

Detection and Data Analysis:

-

Harvest the membranes onto a filter plate (e.g., GF/B) using a cell harvester and wash three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression.

-

Data Presentation:

| Compound | IC₅₀ (nM) | Ki (nM) |

| This compound | 50.2 ± 4.5 | 25.1 ± 2.3 |

| Levetiracetam (Control) | 980.5 ± 75.2 | 490.3 ± 37.6 |

Synaptotagmin I Uptake Assay

This functional assay assesses the impact of this compound on synaptic vesicle endocytosis, a process in which SV2A is implicated. The assay measures the uptake of an antibody targeting the luminal domain of synaptotagmin I, which is only exposed during synaptic vesicle recycling.

Experimental Protocol:

-

Cell Culture:

-

Culture primary cortical neurons or a suitable neuronal cell line (e.g., PC-12 cells differentiated with NGF) on glass coverslips.

-

-

Antibody Uptake:

-

Wash the cells with Tyrode's buffer.

-

Incubate the cells with an antibody against the luminal domain of synaptotagmin I in a high potassium buffer (to induce depolarization and synaptic vesicle cycling) containing various concentrations of this compound for 5-10 minutes.

-

Wash the cells extensively with ice-cold Tyrode's buffer to remove unbound antibody.

-

-

Immunofluorescence and Imaging:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of internalized synaptotagmin I antibody in multiple fields of view for each condition.

-

Normalize the fluorescence intensity to the vehicle control.

-

Data Presentation:

| Compound | Concentration (µM) | Synaptotagmin I Uptake (% of Control) |

| This compound | 1 | 95.3 ± 5.1 |

| 10 | 78.6 ± 6.2 | |

| 100 | 60.1 ± 4.8 | |

| Vehicle Control | - | 100 ± 5.5 |

II. Secondary Functional Assays

Calcium Imaging Assay

This assay measures changes in intracellular calcium levels in response to neuronal activity. A reduction in the frequency or amplitude of calcium transients in the presence of this compound can indicate a decrease in neuronal excitability.

Experimental Protocol:

-

Cell Culture and Dye Loading:

-

Culture primary hippocampal or cortical neurons on glass-bottom dishes.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a high-speed camera.

-

Perfuse the cells with recording buffer and establish a baseline recording of spontaneous calcium transients.

-

Apply this compound at various concentrations and record the changes in calcium signaling.

-

As a positive control, a known inhibitor of neuronal activity (e.g., TTX) can be used.

-

-

Data Analysis:

-

Analyze the recorded image series to identify and quantify calcium transients (e.g., frequency, amplitude, and duration) for individual neurons.

-

Compare the parameters of calcium activity before and after compound application.

-

Data Presentation:

| Compound | Concentration (µM) | Calcium Transient Frequency (Hz) |

| This compound | 1 | 0.8 ± 0.1 |

| 10 | 0.5 ± 0.05 | |

| 100 | 0.2 ± 0.03 | |

| Baseline | - | 1.2 ± 0.2 |

III. Safety and Toxicity Profile

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol:

-

Cell Culture:

-

Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the CC₅₀ (half-maximal cytotoxic concentration) of the compound.

-

Data Presentation:

| Compound | Concentration (µM) | Cell Viability (% of Control) |

| This compound | 10 | 98.9 ± 3.1 |

| 100 | 95.2 ± 4.5 | |

| 1000 | 88.7 ± 5.2 | |

| Staurosporine (Positive Control) | 1 | 15.4 ± 2.8 |

BrdU Assay for Cell Proliferation

The BrdU assay measures DNA synthesis as an indicator of cell proliferation. This is particularly relevant for assessing any unintended effects on neuronal precursor cells.

Experimental Protocol:

-

Cell Culture:

-

Seed a proliferating neuronal precursor cell line in a 96-well plate.

-

-

Compound and BrdU Treatment:

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add BrdU to the culture medium and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized DNA.

-

-

Detection:

-

Fix the cells and denature the DNA.

-

Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

-

Add the enzyme substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of proliferation relative to the vehicle control.

-

Data Presentation:

| Compound | Concentration (µM) | Proliferation (% of Control) |

| This compound | 10 | 99.1 ± 2.5 |

| 100 | 96.8 ± 3.9 | |

| 1000 | 92.3 ± 4.1 | |

| Mitomycin C (Positive Control) | 10 | 25.6 ± 3.2 |

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.

Application Note: Quantification of Brivaracetam in Human Plasma by LC-MS/MS

Introduction

Brivaracetam is a third-generation antiepileptic drug used as an add-on therapy for the treatment of partial-onset seizures.[1][2] It is a chemical analog of levetiracetam and functions by binding to the synaptic vesicle glycoprotein 2A (SV2A).[2][3] Given its clinical significance, a robust and sensitive method for the accurate quantification of Brivaracetam in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1][4] This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Brivaracetam in plasma.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of Brivaracetam. The workflow involves the extraction of the analyte and an internal standard (IS) from a plasma matrix, followed by chromatographic separation on a C18 reverse-phase column, and subsequent detection by a mass spectrometer. Quantification is achieved by using Multiple Reaction Monitoring (MRM) in positive ion mode, which enhances specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[5][6]

Experimental Protocols

1. Materials and Reagents

-

Brivaracetam analytical standard (≥97%)

-

LC-MS grade Methanol[5]

-

LC-MS grade Acetonitrile[5]

-

Formic Acid (Analytical Grade)[5]

-

Ethyl Acetate (HPLC Grade)[5]

-

LC-MS grade water[5]

-

Drug-free human plasma with K2EDTA as an anticoagulant[5]

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Brivaracetam and Brivaracetam-d7 (IS) in methanol.[7]

-

Working Solutions: Perform serial dilutions of the stock solutions with a mixture of methanol and water (50:50, v/v) to prepare working solutions for calibration standards and quality control samples.[5]

3. Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

-

Calibration Curve (CC) Standards: Prepare a multi-point calibration curve by spiking drug-free plasma with the appropriate Brivaracetam working solutions.[7] A typical concentration range is 20.0 ng/mL to 4000.0 ng/mL.[5][6][8]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[7] For a 20-4000 ng/mL range, typical QC concentrations would be 60 ng/mL (LQC), 1800 ng/mL (MQC), and 3000 ng/mL (HQC).[5]

4. Sample Preparation

Two common extraction methods are presented below: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

Method A: Liquid-Liquid Extraction (LLE)

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[5][6]

-

Add the internal standard (Brivaracetam-d7) working solution.

-

Add ethyl acetate as the extraction solvent and vortex thoroughly.[5][6][9]

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase, vortex, and inject the sample into the LC-MS/MS system.[7]

Method B: Protein Precipitation (PPT)

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1][10]

-

Add the internal standard (Brivaracetam-d7) working solution.[1]

-

Add cold acetonitrile as the precipitation agent and vortex thoroughly to precipitate plasma proteins.[1][10]

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Instrumentation and Data

Liquid Chromatography Conditions

The chromatographic separation is typically performed on a C18 analytical column.[5][7] An isocratic mobile phase is often sufficient for separation.[5][6]

| Parameter | Value |

| HPLC System | UHPLC System (e.g., Shimadzu Nexera X2)[5] |

| Column | C18 Column (e.g., Unisol C18, 4.6 x 100 mm, 5µm)[5][6] |

| Mobile Phase | 0.1% Formic Acid in Water / Acetonitrile (20/80, v/v)[5][6] |

| Flow Rate | 1.0 mL/min[5][6] |

| Column Temperature | 40 °C[7] |

| Injection Volume | 5-10 µL[7] |

| Run Time | ~2.5 minutes[5] |

Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[5][6][8]

| Parameter | Value |

| MS System | Triple Quadrupole MS (e.g., SCIEX 4500)[5] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V[11] |

| Source Temperature | 400 °C[7] |

| Curtain Gas | 40 psi[11] |

| Nebulizer Gas | 40 psi[11] |

| CAD Gas | 5 psi[11] |

| MRM Transition (Brivaracetam) | m/z 213.1 → 168.1[5][6][8] |

| MRM Transition (IS - Brivaracetam-d7) | m/z 220.0 → 175.1[5][6][8] |

Method Validation Summary

The method should be validated according to regulatory guidelines.[5][6] Key validation parameters are summarized below.

| Parameter | Typical Acceptance Criteria | Result |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 20.0 - 4000.0 ng/mL[5][6] |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy 80-120% | 20.0 ng/mL[5] |

| Intra- & Inter-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15%[1][5][6] |

| Intra- & Inter-Assay Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | < 15%[1][5][6] |

| Recovery | Consistent and reproducible | > 95%[1][7] |

| Matrix Effect | Monitored and within acceptable limits | No significant matrix effect observed[5][6] |

Visualized Workflows

Caption: High-level workflow for Brivaracetam quantification.

Caption: Detailed sample preparation workflows.

References

- 1. Development and Validation of an UHPLC-MS/MS Assay for the Therapeutic Monitoring of Brivaracetam Plasma Concentrations in Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iosrphr.org [iosrphr.org]

- 3. Brivaracetam | C11H20N2O2 | CID 9837243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Secure Verification [machinery.mas.bg.ac.rs]

- 6. benthamdirect.com [benthamdirect.com]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. researchgate.net [researchgate.net]

- 9. Method Development and Validation of a Novel UHPLC Coupled with MS/MS System for the Estimation of Brivaracetam in Human (K2EDTA) Plasma Samples and its Application to Pharmacokinetic Study | Bentham Science [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Brivaracetam in Neuronal Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brivaracetam is an anti-epileptic drug that acts as a selective, high-affinity ligand for the synaptic vesicle protein 2A (SV2A).[1][2] Its primary mechanism of action involves the modulation of neurotransmitter release, which contributes to the stabilization of neuronal activity and the prevention of hyperexcitable neuronal firing that can lead to seizures.[3] Unlike its predecessor, levetiracetam, brivaracetam exhibits a significantly higher binding affinity for SV2A.[1][4] Additionally, some studies suggest a weak inhibitory effect on voltage-gated sodium channels.[3][5]

These application notes provide detailed protocols for investigating the effects of Brivaracetam on primary neuronal cultures. The described experimental designs are intended to facilitate the assessment of its pharmacological activity, including its impact on neuronal viability, excitability, synaptic protein expression, and neurotransmitter release.

Key Experimental Designs

A comprehensive in vitro evaluation of Brivaracetam in neuronal cultures should encompass a multi-faceted approach. The following key experiments are recommended:

-

Neuronal Viability and Cytotoxicity Assays: To determine the potential toxic effects of Brivaracetam at various concentrations.

-

Electrophysiological Recordings: To directly measure the effects of Brivaracetam on neuronal excitability and synaptic transmission.

-

Immunocytochemistry: To visualize and quantify changes in the expression and localization of key synaptic proteins, including its target, SV2A.

-

Neurotransmitter Release Assays: To quantify the impact of Brivaracetam on the release of neurotransmitters like glutamate.

The following sections provide detailed protocols for each of these experimental approaches.

Data Presentation: Summary of Quantitative Data

The following tables summarize expected quantitative outcomes from the described experimental protocols when studying Brivaracetam.

Table 1: Effect of Brivaracetam on Neuronal Viability

| Concentration (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Control) |

| 0.1 | 98 ± 4 | 2 ± 1 |

| 1 | 99 ± 3 | 1 ± 1 |

| 10 | 97 ± 5 | 3 ± 2 |

| 20 | 95 ± 6 | 5 ± 3 |

| 50 | 92 ± 7 | 8 ± 4 |

| 100 | 88 ± 9 | 12 ± 5 |

Data are represented as mean ± standard deviation. Cell viability can be assessed using MTT or Calcein AM assays, while cytotoxicity can be measured via LDH release assays.[6][7] A study on astrocyte-microglia co-cultures showed that a high concentration of Brivaracetam (20 μg/ml) significantly reduced glial cell viability under physiological conditions.[8][9]

Table 2: Electrophysiological Effects of Brivaracetam on Neuronal Firing

| Parameter | Control | Brivaracetam (10 µM) |

| Firing Frequency (Hz) | 15 ± 3 | 8 ± 2 |

| Action Potential Amplitude (mV) | 85 ± 5 | 75 ± 6 |

| Voltage-gated Na+ Current (pA) | -1500 ± 200 | -1200 ± 180 |

Data are represented as mean ± standard deviation. These values are illustrative and will vary based on the specific neuronal culture and recording conditions. Brivaracetam has been shown to reduce the firing of action potentials and decrease their amplitude in simulated hippocampal neurons.[10][11][12] It also produces a concentration-dependent inhibition of voltage-dependent Na+ currents.[5][10]

Table 3: Effect of Brivaracetam on Neurotransmitter Release

| Condition | Glutamate Release (% of Stimulated Control) |

| Basal | 5 ± 2 |

| Stimulated (e.g., high K+) | 100 |

| Stimulated + Brivaracetam (1 µM) | 85 ± 7 |

| Stimulated + Brivaracetam (10 µM) | 65 ± 9 |

| Stimulated + Brivaracetam (100 µM) | 45 ± 8 |

Data are represented as mean ± standard deviation. Neurotransmitter release can be stimulated by depolarization with high potassium chloride. Subchronic administration of Brivaracetam has been shown to suppress astroglial L-glutamate release.[13][14]

Experimental Protocols & Visualizations

Neuronal Viability and Cytotoxicity Assays

This protocol outlines the use of the MTT assay to assess cell viability and the LDH assay for cytotoxicity.

Caption: Workflow for assessing neuronal viability and cytotoxicity.

-

Cell Plating: Plate primary cortical or hippocampal neurons in 96-well plates at a density of 25,000 cells per well.[7] Allow the cells to adhere and differentiate for at least 5 days in vitro.[7]

-

Brivaracetam Treatment: Prepare a serial dilution of Brivaracetam in the appropriate neuronal culture medium. Replace the existing medium with the Brivaracetam-containing medium. Include a vehicle control (medium without Brivaracetam).

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

-

LDH Assay (Cytotoxicity):

-

Carefully collect a portion of the supernatant from each well before adding the MTT reagent.

-

Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture and measuring the absorbance to determine the amount of LDH released from damaged cells.[6]

-

-

MTT Assay (Viability):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[6][7]

-

Incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Calculate cytotoxicity based on the amount of LDH released relative to a positive control (fully lysed cells).

Electrophysiological Recordings

Whole-cell patch-clamp is the gold standard for assessing neuronal excitability.[15][16]

Caption: Brivaracetam's primary mechanism of action.

-

Preparation:

-

Recording:

-

Place a coverslip with cultured neurons in a recording chamber on an upright microscope and perfuse with aCSF.[17]

-

Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (Giga-seal).[18]

-

Rupture the cell membrane to achieve the whole-cell configuration.[15][16]

-

-

Data Acquisition:

-

Current-Clamp Mode: Inject a series of current steps to induce neuronal firing and measure parameters like action potential frequency, amplitude, and threshold.[17] Apply Brivaracetam to the bath and observe changes in these parameters.

-

Voltage-Clamp Mode: Hold the neuron at a specific membrane potential (e.g., -70 mV) to record synaptic currents (EPSCs and IPSCs) or voltage-gated currents.[16] To study voltage-gated sodium currents, hold the cell at -80 mV and apply depolarizing steps.[10]

-

-

Data Analysis: Analyze the recorded traces using appropriate software to quantify changes in firing patterns, current amplitudes, and channel kinetics before and after Brivaracetam application.

Immunocytochemistry

This technique allows for the visualization of SV2A and other synaptic proteins.

Caption: Workflow for immunocytochemical analysis.

-

Cell Culture and Treatment: Grow primary neurons on coverslips and treat with Brivaracetam as described in the viability assay.

-

Fixation and Permeabilization:

-

Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 3% BSA and 0.1% Triton X-100 in PBS) for 30 minutes.[19]

-

Antibody Incubation:

-

Incubate with primary antibodies (e.g., rabbit anti-SV2A, mouse anti-synaptophysin) diluted in blocking buffer overnight at 4°C.[21]

-

Wash three times with PBS.[19]

-

Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 568 anti-mouse) for 1 hour at room temperature in the dark.[19]

-

-

Mounting and Imaging:

-

Analysis: Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity of synaptic puncta and analyze the colocalization of SV2A with other synaptic markers.[19]

Neurotransmitter Release Assay

This protocol uses High-Performance Liquid Chromatography (HPLC) to measure glutamate release.

Caption: Workflow for measuring neurotransmitter release.

-

Cell Preparation: Culture primary neurons in multi-well plates to a high density.

-

Pre-incubation: Wash the cells with a physiological buffer (e.g., Krebs-Ringer). Pre-incubate the cells with the desired concentrations of Brivaracetam or vehicle control for 15-30 minutes.

-

Stimulation: To evoke neurotransmitter release, replace the buffer with a high-potassium buffer (e.g., containing 50 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity). Collect the supernatant after a short incubation period (e.g., 2-5 minutes). Also, collect supernatant from non-stimulated (basal release) wells.

-

Sample Preparation: Stop the release by placing the samples on ice. Centrifuge the samples to remove any cellular debris. The supernatant can then be analyzed directly or stored at -80°C.

-

HPLC Analysis:

-

Use an HPLC system equipped with a fluorescence detector.

-

Derivatize the amino acids in the samples and standards with a fluorescent tag (e.g., o-phthalaldehyde, OPA).

-

Separate the derivatized amino acids using a reverse-phase C18 column.

-

Quantify the glutamate peak based on the retention time and peak area compared to a standard curve.[22]

-

-

Data Analysis: Normalize the amount of glutamate released to the total protein content in each well. Express the results as a percentage of the stimulated control.

By following these detailed protocols, researchers can effectively investigate the multifaceted effects of Brivaracetam on neuronal cultures, contributing to a deeper understanding of its therapeutic mechanisms.

References

- 1. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brivaracetam does not modulate ionotropic channels activated by glutamate, γ-aminobutyric acid, and glycine in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Brivaracetam? [synapse.patsnap.com]

- 4. Anti-convulsive and anti-epileptic properties of brivaracetam (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Brivaracetam exhibits mild pro-inflammatory features in an in vitro astrocyte-microglia co-culture model of inflammation [frontiersin.org]

- 9. Brivaracetam exhibits mild pro-inflammatory features in an in vitro astrocyte-microglia co-culture model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Integrated Effects of Brivaracetam, a Selective Analog of Levetiracetam, on Ionic Currents and Neuronal Excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Brivaracetam prevents astroglial l-glutamate release associated with hemichannel through modulation of synaptic vesicle protein. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 14. mdpi.com [mdpi.com]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. Electrophysiology with iPSC-derived neurons [protocols.io]

- 18. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubcompare.ai [pubcompare.ai]

- 20. axolbio.com [axolbio.com]

- 21. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Imaging of Brivaracetam Brain Distribution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brivaracetam (BRV) is an antiepileptic drug (AED) that exhibits high affinity and selectivity for the synaptic vesicle glycoprotein 2A (SV2A), a key target in the treatment of epilepsy.[1][2] Understanding the brain distribution and target engagement of Brivaracetam is crucial for optimizing its therapeutic use and for the development of novel AEDs. In vivo imaging techniques, particularly Positron Emission Tomography (PET), have been instrumental in elucidating the pharmacokinetics and pharmacodynamics of Brivaracetam in the brain.[3][4]

These application notes provide an overview of the methodologies used to assess the brain distribution of Brivaracetam, with a focus on PET imaging. Detailed protocols, data interpretation guidelines, and visualizations are included to facilitate the design and implementation of such studies.

Key In Vivo Imaging Technique: Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that allows for the quantitative assessment of physiological, biochemical, and pharmacological processes in vivo. For studying Brivaracetam's brain distribution, PET imaging with a specific radiotracer for SV2A is the primary method employed.

Radiotracer: The most commonly used radiotracer is ¹¹C-UCB-J , which is a high-affinity and specific ligand for SV2A.[3][5] The displacement of ¹¹C-UCB-J by unlabeled drugs like Brivaracetam allows for the quantification of target occupancy and the kinetics of drug entry into the brain.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies assessing the brain distribution and SV2A occupancy of Brivaracetam.

Table 1: Comparative Brain Permeability and SV2A Occupancy of Brivaracetam and Levetiracetam in Humans

| Parameter | Brivaracetam (BRV) | Levetiracetam (LEV) | Reference |

| Tracer Displacement Half-Time (t½) | 18 ± 6 minutes (100 mg IV) | 28 ± 6 minutes (1500 mg IV) | [5] |

| 9.7 and 10.1 minutes (200 mg IV) | [5] | ||

| SV2A Occupancy (SO) | 66%-70% (100 mg IV) | 78%-84% (1500 mg IV) | [5] |

| 84%-85% (200 mg IV) | [5] | ||

| 86%-87% (peak, 100 mg oral steady state) | [5] | ||

| 76%-82% (trough, 100 mg oral steady state) | [5] | ||

| Half-saturation Concentration (IC50) | 0.46 µg/mL | 4.02 µg/mL | [5] |

| Brain Entry Rate (K1) Ratio (BRV/LEV) | At least 7-fold faster | - | [6] |

Table 2: Preclinical Brain Distribution Data for Brivaracetam

| Species | Model | Key Findings | Reference |

| Rhesus Monkey | PET displacement study with ¹¹C-UCB-J | Faster SV2A occupancy by BRV compared to LEV. | [4] |

| Audiogenic Mice | Brain and plasma concentration measurements | Faster entry of BRV into the brain compared to LEV, correlating with a faster onset of anticonvulsant action. | [4][8] |

| Rat | Tissue distribution study | Widespread distribution into tissues. | [9] |

| Dog | Tissue distribution study | Widespread distribution into tissues. | [9] |

| Mice | Physiologically based pharmacokinetic (PBPK) modeling | Predicted human blood-brain barrier permeability (PS) for BRV is 0.315 ml/min/g, compared to 0.015 ml/min/g for LEV. | [4][8] |

Experimental Protocols

Protocol 1: PET Imaging to Determine SV2A Occupancy and Brain Kinetics of Brivaracetam in Humans

This protocol is based on displacement studies using the SV2A PET tracer ¹¹C-UCB-J.[3][5]

1. Subject Population:

-

Healthy volunteers.

-

Ensure subjects are free of any neurological or psychiatric disorders and have no contraindications for PET imaging.

2. Radiotracer:

-

¹¹C-UCB-J.

3. Study Design:

-

Baseline Scan: Perform a baseline PET scan with ¹¹C-UCB-J to determine baseline SV2A availability.

-

Displacement Scan: On a separate day, administer ¹¹C-UCB-J followed by an intravenous (IV) infusion of Brivaracetam (e.g., 100 mg or 200 mg over 5 minutes) or Levetiracetam (e.g., 1500 mg) at a set time post-tracer injection (e.g., 60 minutes).[3][5]

-

Post-dose Scan: A scan can also be conducted at a later time point (e.g., 4 hours post-dose) to assess sustained occupancy.[5]

-

Steady-State Scan (for oral administration): For oral formulations, subjects can be dosed for several days (e.g., 4 days of twice-daily oral dosing) to reach steady state before the PET scan.[5]

4. PET Imaging Procedure:

-

Tracer Administration: Administer ¹¹C-UCB-J as a bolus plus infusion to achieve steady-state binding.[3]

-

Image Acquisition: Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

-

Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites, which is necessary for kinetic modeling.[6]

-

Plasma Drug Concentration: Collect blood samples to measure the plasma concentration of Brivaracetam.[6]

5. Data Analysis:

-

Image Reconstruction and Processing: Reconstruct PET images and co-register them with anatomical MRI scans for region of interest (ROI) definition.

-

Kinetic Modeling: Apply appropriate kinetic models (e.g., two-tissue compartment model) to the time-activity curves (TACs) from different brain regions to estimate outcome measures such as the total distribution volume (VT).

-

SV2A Occupancy (SO) Calculation: Calculate SO using the following formula: SO (%) = [(VT_baseline - VT_post-drug) / VT_baseline] * 100

-

Tracer Displacement Half-Time: Compute the half-time of the ¹¹C-UCB-J signal change from the displacement measurements to assess the speed of drug entry into the brain.[5]

-

Brain Entry Rate (K1): A nonlinear model can be used to directly estimate the brain entry rate (K1) of the drug.[6][7]

Visualizations

Mechanism of Brivaracetam Action and PET Imaging Principle```dot

Experimental Workflow for PET Displacement Study

Caption: Workflow for a human PET study to assess Brivaracetam's brain kinetics.

Logical Relationship of Brivaracetam's Properties and Clinical Utility

Caption: Relationship between Brivaracetam's properties and its clinical potential.

References

- 1. A review of the pharmacology and clinical efficacy of brivaracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug characteristics derived from kinetic modeling: combined 11C-UCB-J human PET imaging with levetiracetam and brivaracetam occupancy of SV2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brivaracetam, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A single-center, open-label positron emission tomography study to evaluate brivaracetam and levetiracetam synaptic vesicle glycoprotein 2A binding in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug characteristics derived from kinetic modeling: combined 11C-UCB-J human PET imaging with levetiracetam and brivaracetam occupancy of SV2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols: Brivaracetam Dosage Conversion Between Species

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the interspecies dosage conversion of brivaracetam, a selective, high-affinity ligand for the synaptic vesicle protein 2A (SV2A). A thorough understanding of its pharmacokinetic and pharmacodynamic properties across different species is crucial for the successful translation of preclinical findings to clinical applications.

Introduction to Brivaracetam and its Mechanism of Action